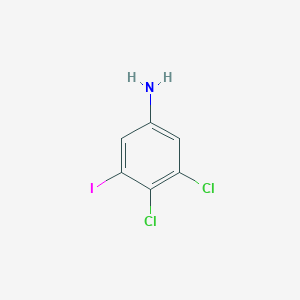

3,4-Dichloro-5-iodoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-5-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2IN/c7-4-1-3(10)2-5(9)6(4)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOMJKJEXWLTES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dichloro 5 Iodoaniline

Precursor-Based Synthetic Routes to 3,4-Dichloro-5-iodoaniline

Precursor-based methodologies, which involve the modification of a starting material that already contains a portion of the target structure, offer a more controlled approach to obtaining this compound.

Halogenation of Dichloroaniline Derivatives

A logical, yet ultimately problematic, precursor-based approach is the direct iodination of 3,4-dichloroaniline (B118046). In theory, the amino group and the two chloro substituents would direct the incoming iodine atom. However, experimental evidence indicates that this route does not yield the desired 5-iodo isomer. Instead, the iodination of 3,4-dichloroaniline with reagents such as iodine monochloride (ICl) in acetic acid or a combination of silver sulfate (B86663) (Ag₂SO₄) and iodine results in the formation of 4,5-dichloro-2-iodoaniline (B1610387). uky.edunih.gov In the latter case, a 77% yield of the 2-iodo isomer has been reported, highlighting the strong directing effect towards this position. uky.edu

This outcome underscores the challenge of achieving the desired regioselectivity through direct halogenation of this specific precursor.

Reductive Dehalogenation Approaches to this compound

A more promising, albeit less direct, precursor-based strategy is reductive dehalogenation. This method would commence with a more heavily halogenated aniline (B41778), such as a trichloro-iodo-aniline, followed by the selective removal of a specific halogen atom. The success of this approach is contingent on the differential reactivity of the carbon-halogen bonds, allowing for the targeted removal of one halogen while preserving the others.

An analogous synthesis has been reported for a similar compound, 3-chloro-5-iodo-aniline, which was obtained from 4-bromo-3-chloro-5-iodoaniline via catalytic hydrogenation. prepchem.com In this process, the bromo group is selectively removed in the presence of chloro and iodo substituents. This demonstrates the feasibility of selective reductive dehalogenation in polyhalogenated anilines. Applying this principle, a potential route to this compound could involve the synthesis of a precursor like 2,3,4-trichloro-5-iodoaniline, followed by a selective reductive dechlorination at the 2-position.

Optimization of Synthetic Pathways for this compound

The optimization of the synthetic pathway for this compound is critical for maximizing the yield and purity of the final product while minimizing the formation of unwanted side products. This primarily involves fine-tuning the reaction conditions of the iodination and deprotection steps.

Control of Reaction Conditions and Solvent Effects

The conditions for the iodination of the N-(3,4-dichlorophenyl)acetamide intermediate are a key area for optimization. The choice of the iodinating agent, catalyst, and solvent system can significantly impact the outcome of the reaction.

Iodinating Agents and Catalysts: A variety of reagents can be employed for the iodination of activated aromatic rings like acetanilides. Common choices include molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and iodine monochloride (ICl). The reactivity of the iodinating agent is a crucial parameter to control. For instance, ICl is a more powerful electrophile than I₂ and may lead to faster reaction rates, but potentially lower selectivity.

The use of a catalyst or an activator is often necessary to enhance the electrophilicity of the iodine. Silver salts, such as silver sulfate (Ag₂SO₄), can be used in conjunction with molecular iodine. youtube.com The silver salt assists in generating a more potent iodinating species. Lewis acids or protic acids can also serve as catalysts, activating the iodinating agent.

Solvent Effects: The choice of solvent can influence both the rate and the regioselectivity of the iodination reaction. Polar aprotic solvents like acetonitrile (B52724) can be effective for this type of reaction. libretexts.org The solvent can affect the solubility of the reactants and intermediates, as well as stabilize charged transition states. For example, iodination of a related compound, 3,5-dichloroanisole, showed significantly improved para-regioselectivity in acetonitrile compared to less polar solvents like hexane. nih.gov A systematic study of different solvents would be necessary to determine the optimal medium for the iodination of N-(3,4-dichlorophenyl)acetamide.

The following table illustrates hypothetical results from an optimization study of the iodination step, showcasing the impact of different reaction conditions.

| Entry | Iodinating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield of 5-iodo isomer (%) |

| 1 | I₂ | None | Acetic Acid | 80 | 12 | 45 |

| 2 | I₂ | AgNO₃ | Acetonitrile | 25 | 8 | 70 |

| 3 | NIS | TFA | Dichloromethane | 25 | 6 | 85 |

| 4 | ICl | None | Acetic Acid | 25 | 4 | 78 (with 10% di-iodo) |

This table is generated for illustrative purposes based on general principles of aromatic iodination.

Deprotection Conditions: The final hydrolysis step to remove the acetyl group also requires optimization. This is typically achieved through acid or base catalysis. Acid-catalyzed hydrolysis, for example, with hydrochloric acid in ethanol, is a common method. The temperature and reaction time need to be carefully controlled to ensure complete deprotection without causing degradation of the product.

Efficiency and Yield Enhancement Strategies

Stoichiometry Control: The molar ratio of the reactants in the iodination step is a critical factor. Using a slight excess of the iodinating agent can help to drive the reaction to completion. However, a large excess should be avoided as it can lead to the formation of di-iodinated byproducts. Careful control of the stoichiometry is therefore essential for maximizing the yield of the desired mono-iodinated product.

Temperature and Reaction Time Monitoring: Optimizing the reaction temperature and time is crucial for each step. The iodination reaction should be monitored, for example by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the point of maximum conversion of the starting material and minimal byproduct formation. Running the reaction at the lowest effective temperature can often improve selectivity. Similarly, for the hydrolysis step, monitoring the disappearance of the acetylated intermediate will prevent unnecessarily long reaction times which could lead to product degradation.

Purification Strategies: Efficient purification methods are key to obtaining a high-purity final product. After the iodination reaction, the crude product may contain unreacted starting material, the desired 5-iodo isomer, and other regioisomers. Column chromatography is a common technique for separating these closely related compounds. Recrystallization can be an effective final purification step for obtaining highly pure this compound.

The following table provides a hypothetical summary of an optimized versus a non-optimized process for the synthesis of this compound.

| Parameter | Non-Optimized Process | Optimized Process |

| Iodination | ||

| Iodinating Agent | I₂ | NIS |

| Catalyst | None | Trifluoroacetic Acid (TFA) |

| Solvent | Acetic Acid | Dichloromethane |

| Temperature | 80°C | 25°C |

| Yield (5-iodo isomer) | 45% | 85% |

| Purification | ||

| Method | Multiple Recrystallizations | Column Chromatography then Recrystallization |

| Overall Yield | ~30% | ~75% |

This table is generated for illustrative purposes to highlight potential improvements through optimization.

By systematically optimizing these parameters, the synthesis of this compound can be made more efficient, resulting in a higher yield and purity of the final product.

Chemical Reactivity and Transformation Pathways of 3,4 Dichloro 5 Iodoaniline

Substitution Reactions at the Aromatic Ring

Substitution reactions on the 3,4-dichloro-5-iodoaniline ring can proceed through either nucleophilic or electrophilic pathways, depending on the reagents and conditions employed.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions common with alkyl halides, SNAr reactions require specific conditions to proceed. The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (typically a halogen).

In the case of this compound, the molecule possesses three potential halogen leaving groups. However, the aromatic ring is not substituted with powerful electron-withdrawing groups. Instead, it features a strongly electron-donating amino group (-NH₂), which increases electron density on the ring. This high electron density repels incoming nucleophiles, making the standard addition-elimination SNAr mechanism energetically unfavorable. Consequently, this compound is generally unreactive towards nucleophilic aromatic substitution under typical SNAr conditions. For such a reaction to occur, harsh conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate, would likely be required, and these are not common transformation pathways for this substrate.

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. The regioselectivity of this reaction on a substituted benzene (B151609) ring is directed by the electronic properties of the existing substituents.

On the this compound ring, the directing effects are as follows:

Amino (-NH₂) group: A powerful activating group that directs incoming electrophiles to the ortho and para positions.

Chloro (-Cl) and Iodo (-I) groups: These are deactivating groups but also direct electrophiles to the ortho and para positions.

The positions on the ring relative to the substituents are:

Position 2: ortho to the amino group, meta to the iodine, and meta to the 3-chloro group.

Position 6: ortho to the amino group, ortho to the iodine, and meta to the 4-chloro group.

The powerful activating and directing effect of the amino group dominates over the deactivating halogens. Therefore, electrophilic substitution is expected to occur at the positions ortho to the amino group, which are positions 2 and 6. Between these two, position 2 is sterically less hindered than position 6, which is flanked by the iodine atom. Thus, electrophilic substitution on this compound is predicted to preferentially occur at the C2 position. Studies on the iodination of the related compound 3,4-dichloroaniline (B118046) have shown that substitution occurs ortho to the amine group, supporting this principle nih.gov.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Electrophile | Reagents | Predicted Major Product |

| Bromination | Br⁺ | Br₂ / FeBr₃ | 2-Bromo-3,4-dichloro-5-iodoaniline |

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 3,4-Dichloro-5-iodo-2-nitroaniline |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 2-Amino-4,5-dichloro-3-iodobenzenesulfonic acid |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. For haloarenes, the reactivity of the carbon-halogen bond is crucial and generally follows the trend C-I > C-Br > C-Cl. In this compound, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds, allowing for highly selective transformations at the C5 position.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. This reaction is widely used due to its mild conditions and tolerance of various functional groups nih.gov.

Given the high reactivity of the C-I bond, this compound is an excellent substrate for selective Suzuki-Miyaura coupling. The reaction would exclusively occur at the C5 position, leaving the two chloro substituents intact. This allows for the synthesis of complex biaryl structures. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system, often involving water beilstein-journals.orgmdpi.com.

Table 2: Representative Suzuki-Miyaura Coupling of this compound

| Boronic Acid | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 5-Phenyl-3,4-dichloroaniline |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 5-(4-Methoxyphenyl)-3,4-dichloroaniline |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 5-(Thiophen-2-yl)-3,4-dichloroaniline |

The higher reactivity of the C-I bond also dictates the selectivity in other important palladium-catalyzed reactions such as the Heck and Sonogashira couplings.

Heck Reaction: This reaction couples an aryl halide with an alkene to form a substituted alkene organic-chemistry.orgnih.gov. This compound would react selectively at the C5 position with various alkenes (e.g., acrylates, styrenes) in the presence of a palladium catalyst and a base to yield 5-alkenyl-3,4-dichloroaniline derivatives.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an arylalkyne wikipedia.orglibretexts.orgorganic-chemistry.org. This compound is expected to be a suitable substrate for this transformation, reacting selectively at the C-I bond to afford 5-alkynyl-3,4-dichloroaniline derivatives under standard Sonogashira conditions.

Table 3: Potential Heck and Sonogashira Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Product |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 5-((E)-2-Phenylvinyl)-3,4-dichloroaniline |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Piperidine | 5-(Phenylethynyl)-3,4-dichloroaniline |

| Heck | Ethyl acrylate | Pd(OAc)₂ | K₂CO₃ | Ethyl (E)-3-(2-amino-4,5-dichlorophenyl)acrylate |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | 5-((Trimethylsilyl)ethynyl)-3,4-dichloroaniline |

The selective reactivity of the C-I bond in this compound extends to a variety of other palladium-catalyzed transformations, enabling the introduction of different functional groups at the C5 position.

One prominent example is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction would allow for the coupling of this compound with a primary or secondary amine at the C5 position, leading to the synthesis of substituted diaminobenzene derivatives nih.govnih.gov. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos) and a strong base (e.g., NaOt-Bu). This transformation would selectively replace the iodine atom due to its superior reactivity in the oxidative addition step of the catalytic cycle.

Table 4: Representative Buchwald-Hartwig Amination

| Amine | Catalyst | Ligand | Base | Product |

| Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | 4-(5-Amino-2,3-dichlorophenyl)morpholine |

| Aniline (B41778) | Pd(OAc)₂ | XPhos | K₃PO₄ | 3,4-Dichloro-N⁵-phenylbenzene-1,5-diamine |

| Benzylamine | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | N⁵-Benzyl-3,4-dichlorobenzene-1,5-diamine |

Transformations Involving the Amine Functional Group

The primary amine group is a key site of reactivity in this compound, participating in a range of reactions typical for aromatic amines.

The nucleophilic nitrogen atom of the amine group in this compound readily reacts with acylating and sulfonylating agents.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically forming an amide. Common acylating agents include acid chlorides (like acetyl chloride) and acid anhydrides (like acetic anhydride). allen.innih.gov The reaction converts the highly activating amino group into a moderately activating N-acetyl group, which can be useful in controlling reactivity during subsequent electrophilic aromatic substitution reactions. pearson.com The general mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent. pearson.comresearchgate.net For instance, the acetylation of aniline with acetic anhydride (B1165640) proceeds through a tetrahedral intermediate, followed by the elimination of a leaving group (acetate ion) to form the stable amide, acetanilide. pearson.comresearchgate.net

The reaction of this compound with an acylating agent like pivaloyl chloride in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) would yield the corresponding N-acylated product. nih.gov

Sulfonylation: Similarly, the amine group can react with sulfonyl chlorides (R-SO₂-Cl) to form sulfonamides. This reaction is a cornerstone for the synthesis of many pharmaceutically important compounds. The process typically involves reacting the aniline with a sulfonyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct.

| Reaction Type | Reagent Example | Functional Group Formed | Product Example Name |

| Acylation | Acetic Anhydride | Amide | N-(3,4-dichloro-5-iodophenyl)acetamide |

| Sulfonylation | Methanesulfonyl Chloride | Sulfonamide | N-(3,4-dichloro-5-iodophenyl)methanesulfonamide |

The amine group of halogenated anilines can undergo oxidation to form a variety of products, depending on the oxidant and reaction conditions. The chemical oxidation of aniline and its derivatives can yield products such as nitrobenzene (B124822) and benzoquinones. openaccessjournals.com

Studies on the electrochemical oxidation of chloroanilines, such as 4-chloroaniline (B138754) and 2,4-dichloroaniline, show that these compounds can dimerize through head-to-tail coupling. researchgate.net The oxidation of 4-chloroaniline, for example, can produce species like 4-amino-4'-chlorodiphenylamine and 4-[(4-chlorophenyl)imino]-2,5-cyclohexadien-1-imine. diva-portal.org It is plausible that the oxidation of this compound would proceed through similar pathways, leading to complex polymeric or dimeric structures via radical cation intermediates. Peroxidases have also been shown to catalyze the oxidation of chloroanilines. nih.gov

While the reduction of a nitro group is a common method to synthesize anilines, the "reduction of the amine" typically refers to the reversal of oxidation processes or its participation in reductive amination. For instance, if the amine were oxidized to a nitroso or nitro compound, it could be reduced back to the amine using various reducing agents.

Like other primary amines, this compound can react with aldehydes or ketones in a condensation reaction to form Schiff bases, also known as imines or azomethines. jetir.orgnih.gov These compounds contain a carbon-nitrogen double bond (C=N). jetir.org The reaction is typically catalyzed by an acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. redalyc.org

The general synthesis involves refluxing the aniline and the carbonyl compound in a solvent like ethanol, often with a few drops of glacial acetic acid as a catalyst. jetir.orgredalyc.org The formation of the imine linkage is reversible and can be hydrolyzed back to the parent amine and carbonyl compound under aqueous acidic conditions. The electronic nature of the substituents on the aniline ring can influence the rate of reaction; the electron-withdrawing halogens on this compound decrease the nucleophilicity of the nitrogen atom, potentially slowing the reaction compared to unsubstituted aniline.

Example Reaction: this compound + Benzaldehyde ⇌ N-(phenylmethylene)-3,4-dichloro-5-iodoaniline + H₂O

Regioselective Functionalization and Derivatization

Further substitution on the aromatic ring of this compound is a key pathway for its derivatization. The position of any new substituent is determined by the directing effects of the groups already present. The amine group is a strong activating ortho-, para-director, while the chloro and iodo groups are deactivating ortho-, para-directors.

In this compound, the C2 and C6 positions are available for substitution.

C2-position: ortho to the -NH₂ group, ortho to the -Cl group, and meta to the other -Cl and -I groups.

C6-position: ortho to the -NH₂ group, ortho to the -I group, and meta to the -Cl groups.

Given the powerful activating effect of the amino group, electrophilic aromatic substitution is expected to be directed primarily to the positions ortho to it, namely C2 and C6. The steric hindrance from the adjacent halogen atoms and the electronic deactivation by them will modulate the reactivity at these sites.

A study on the iodination of 3,4-dichloroaniline with silver sulfate (B86663) and iodine (Ag₂SO₄/I₂) demonstrated high regioselectivity, yielding 4,5-dichloro-2-iodoaniline (B1610387) in 77% yield. uky.edu This result highlights that the position ortho to the amine and meta to the two chlorine atoms is highly favored for halogenation, suggesting that the C6 position in this compound would be a likely site for further electrophilic attack. Palladium-catalyzed methods have also been developed for the meta-C–H chlorination of anilines, demonstrating that under specific catalytic conditions, substitution can be directed to positions not typically favored by classical electronic effects. nih.gov

| Position on Ring | Relation to -NH₂ | Relation to -Cl (C3) | Relation to -Cl (C4) | Relation to -I (C5) | Predicted Reactivity (Electrophilic Attack) |

| C2 | ortho | ortho | meta | meta | Potentially reactive, but sterically hindered by C3-Cl. |

| C6 | ortho | meta | meta | ortho | Likely the most reactive site due to activation from -NH₂ and less steric hindrance compared to C2. |

Reaction Mechanisms of this compound

The reaction mechanisms for this compound are governed by the principles of electrophilic and nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): This type of reaction is less common for simple aryl halides but can occur if the aromatic ring is sufficiently electron-deficient, typically by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group (like a halogen). libretexts.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. libretexts.orgyoutube.com

In this compound, the three halogen atoms are electron-withdrawing and could potentially activate the ring towards SNAr. A very strong nucleophile could substitute one of the halogens. The relative leaving group ability in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend in Sₙ1/Sₙ2 reactions. youtube.comyoutube.com This is because the rate-determining step is the initial nucleophilic attack, which is favored by the high electronegativity of fluorine polarizing the C-F bond. youtube.comyoutube.com Therefore, one of the chloro groups would be the more likely target for substitution by a strong nucleophile compared to the iodo group, assuming the reaction is feasible under forceful conditions.

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

There is a lack of specific examples in published research where 3,4-Dichloro-5-iodoaniline is explicitly used as a precursor for the synthesis of complex organic molecules.

Building Block for Heterocyclic Systems

Indole (B1671886) and Quinoline (B57606) Derivatives

Searches for the synthesis of indole and quinoline derivatives specifically from this compound did not yield concrete examples or methodologies. While general methods like the Fischer indole synthesis, Bischler-Möhlau indole synthesis, Doebner-von Miller reaction, or Friedländer synthesis are known for constructing these heterocyclic cores from anilines, their application using this particular polyhalogenated aniline (B41778) is not documented in detail.

Quinazoline (B50416) and Related N-Heterocycles

Similarly, there is no specific information available on the use of this compound as a starting material for the synthesis of quinazolines or related N-heterocycles. Standard routes to quinazolines, such as the Niementowski quinazoline synthesis, generally involve anthranilic acid derivatives or other ortho-substituted anilines.

Application in the Development of Chiral Catalysts and Ligands

The development of chiral catalysts and ligands often involves aniline derivatives, but there are no specific reports found that describe the incorporation of the this compound moiety into such structures.

Synthesis of Polyhalogenated Aromatic Compounds

While this compound is itself a polyhalogenated aromatic compound, its use as a starting material to synthesize other, different polyhalogenated aromatics is not a focus of the available literature. Research in this area often involves direct halogenation of simpler aromatic precursors.

Due to the absence of specific and detailed research findings for this compound within the scope of the requested outline, generating an article that is both informative and scientifically rigorous is not feasible at this time. To do so would require speculation or the use of analogous examples with different compounds, which would violate the strict constraints of the request.

Spectroscopic and Structural Elucidation Studies of 3,4 Dichloro 5 Iodoaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For 3,4-Dichloro-5-iodoaniline, ¹H and ¹³C NMR are fundamental techniques, while advanced methods like DEPT and HETCOR can offer deeper structural insights.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the limited number of protons on the aromatic ring. The spectrum would primarily feature signals from the two aromatic protons and the amine (-NH₂) protons.

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The chlorine and iodine atoms are electron-withdrawing through induction but electron-donating through resonance. The amino group is a strong electron-donating group. The interplay of these effects determines the final chemical shifts.

Based on the analysis of related compounds such as 3,4-dichloroaniline (B118046) and 3-iodoaniline, the two aromatic protons in this compound are expected to appear as distinct signals in the downfield region of the spectrum, typically between δ 6.5 and 7.5 ppm. chemicalbook.comchemicalbook.com The proton at position 2 would likely be a doublet, coupled to the proton at position 6. Similarly, the proton at position 6 would also appear as a doublet. The coupling constant between these two protons (J-coupling) would be in the range of a typical ortho-coupling (around 8-9 Hz).

The amine protons (-NH₂) would give rise to a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-2 | 7.0 - 7.5 | Doublet (d) | ~2-3 Hz (meta-coupling) |

| H-6 | 6.8 - 7.3 | Doublet (d) | ~2-3 Hz (meta-coupling) |

| -NH₂ | Variable | Broad Singlet (br s) | - |

Note: The predicted values are based on data from analogous compounds and may vary from experimental values.

The ¹³C NMR spectrum of this compound will show six distinct signals for the six carbon atoms of the benzene (B151609) ring, as the substitution pattern removes any symmetry that would make carbons chemically equivalent. The chemical shifts of these carbons are significantly affected by the electronegativity and resonance effects of the substituents.

The carbon atom attached to the amino group (C-1) is expected to be shielded and appear at a relatively upfield position for an aromatic carbon. Conversely, the carbons bonded to the halogens (C-3, C-4, and C-5) will be deshielded and resonate at downfield positions. The carbon bearing the iodine atom (C-5) is expected to have a particularly low chemical shift due to the "heavy atom effect."

By comparing with the spectra of 3,4-dichloroaniline and 4-iodoaniline, a prediction of the chemical shifts can be made. rsc.orgspectrabase.comnih.govchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | 145 - 150 |

| C-2 | 115 - 120 |

| C-3 | 130 - 135 |

| C-4 | 120 - 125 |

| C-5 | 90 - 95 |

| C-6 | 125 - 130 |

Note: The predicted values are based on data from analogous compounds and may vary from experimental values.

While ¹H and ¹³C NMR provide fundamental structural information, advanced 2D NMR techniques can offer unambiguous assignments and further structural confirmation.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. uvic.ca For this compound, a DEPT-135 spectrum would show positive signals for the two CH carbons (C-2 and C-6) and no signals for the quaternary carbons (C-1, C-3, C-4, and C-5). This would confirm the assignments made from the ¹³C NMR spectrum.

Heteronuclear Correlation Spectroscopy (HETCOR/HSQC/HMQC): These 2D NMR experiments establish correlations between directly bonded protons and carbons. researchgate.net In the HETCOR spectrum of this compound, cross-peaks would be observed between the proton at C-2 and the carbon C-2, as well as between the proton at C-6 and the carbon C-6. This provides a definitive link between the proton and carbon skeletons of the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This technique is invaluable for establishing the connectivity of the molecule, especially the placement of the substituents on the aromatic ring. For example, the proton at C-2 would show correlations to C-1, C-3, and C-4, confirming its position relative to the amino and chloro groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Assignments

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations, such as stretching and bending.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds of the amino group, as well as vibrations of the substituted benzene ring.

N-H Stretching: The primary amine group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. msu.edumsu.edu These correspond to the asymmetric and symmetric stretching modes of the N-H bonds.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are typically observed just above 3000 cm⁻¹. vscht.cz

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring usually appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond is expected in the range of 1250-1350 cm⁻¹.

C-Cl and C-I Stretching: The C-Cl stretching vibrations typically occur in the 600-800 cm⁻¹ region, while the C-I stretching vibration is found at lower wavenumbers, generally below 600 cm⁻¹. researchgate.net

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-Cl and C-I bonds, which may show weak absorptions in the IR spectrum.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| -NH₂ | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| C-N | C-N Stretch | 1250 - 1350 |

| C-Cl | C-Cl Stretch | 600 - 800 |

| C-I | C-I Stretch | < 600 |

Note: The predicted values are based on general group frequencies and data from analogous compounds. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₆H₄Cl₂IN). A key feature would be the isotopic pattern of the molecular ion peak. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1.

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula of the compound with high accuracy.

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of halogen atoms and other small neutral molecules. Common fragmentation pathways for halogenated anilines include the loss of a chlorine atom, an iodine atom, or hydrogen cyanide (HCN) from the ring. The fragmentation pattern can help to confirm the substitution pattern on the aromatic ring. For instance, the mass spectrum of 3,5-dichloro-4-iodo-aniline shows a strong molecular ion peak. spectrabase.com Similarly, the mass spectrum of 3,4-dichloroaniline shows a prominent molecular ion and fragments corresponding to the loss of chlorine. nih.govnist.gov

Table 4: Predicted Major Ions in the Mass Spectrum of this compound

| Ion | m/z (for ³⁵Cl) | Description |

| [C₆H₄³⁵Cl₂IN]⁺ | 287 | Molecular Ion (M⁺) |

| [C₆H₄³⁵ClIN]⁺ | 252 | Loss of a Cl atom |

| [C₆H₄³⁵Cl₂N]⁺ | 160 | Loss of an I atom |

| [C₆H₃³⁵ClN]⁺ | 126 | Loss of I and HCl |

Note: The m/z values are calculated using the most abundant isotopes. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will lead to characteristic isotopic patterns for chlorine-containing fragments.

X-ray Crystallography for Solid-State Structure Determination

While no crystal structure for this compound has been reported in the publicly available literature, the crystal structure of the related compound 4-iodoaniline has been determined. researchgate.net A single-crystal X-ray diffraction study of this compound would provide invaluable information. It would confirm the substitution pattern on the benzene ring and reveal details about the intermolecular interactions, such as hydrogen bonding involving the amine group and halogen bonding involving the iodine and chlorine atoms. This information is crucial for understanding the packing of the molecules in the crystal lattice and its influence on the physical properties of the compound.

Computational and Theoretical Investigations of 3,4 Dichloro 5 Iodoaniline

Electronic Structure Analysis

The arrangement of electrons in a molecule dictates its physical and chemical properties. For 3,4-dichloro-5-iodoaniline, the interplay between the electron-donating amino group and the electron-withdrawing halogen substituents creates a unique electronic landscape.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. thaiscience.info

For substituted anilines, the HOMO is typically localized on the aniline (B41778) ring and the amino group, reflecting their electron-rich nature. The LUMO, conversely, is distributed over the aromatic ring and the electron-withdrawing substituents. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excited and thus more reactive. thaiscience.infonih.gov

In the case of this compound, the presence of three halogen atoms is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap compared to aniline itself. This reduction in the energy gap indicates increased chemical reactivity and polarizability. nih.gov Theoretical calculations, such as those performed using Density Functional Theory (DFT), are essential for precisely determining these orbital energies and visualizing their spatial distribution. chemrxiv.org

Table 1: Conceptual Data for Frontier Molecular Orbitals of this compound

| Parameter | Expected Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively High (less negative) | Indicates propensity to donate electrons; localized on the aniline ring and NH₂ group. |

| LUMO Energy | Relatively Low (more negative) | Indicates propensity to accept electrons; influenced by Cl and I substituents. |

| HOMO-LUMO Gap (ΔE) | Smaller than aniline | Suggests higher chemical reactivity and lower kinetic stability. nih.gov |

Note: This table is based on theoretical principles for halogenated anilines; specific calculated values for this compound are not available in the cited literature.

The distribution of electron density within a molecule is rarely uniform. Molecular Electrostatic Potential (MEP) maps are computational tools that visualize the charge distribution and are invaluable for predicting how a molecule will interact with other charged species. researchgate.netyoutube.com In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov

For this compound, the MEP map would be expected to show a region of high electron density (negative potential) around the nitrogen atom of the amino group due to its lone pair of electrons. researchgate.net Conversely, the hydrogen atoms of the amino group and the areas around the halogen atoms, particularly iodine, would exhibit positive electrostatic potential. The iodine atom can display a region of positive potential known as a "sigma-hole," making it a potential halogen bond donor. nih.gov This complex distribution of charge governs the molecule's intermolecular interactions and preferred sites of reaction. researchgate.net

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transition states and the calculation of activation energies. For halogenated anilines, electrophilic aromatic substitution is a key class of reactions. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. byjus.com

In this compound, the 2- and 6- positions are available for substitution. Theoretical calculations can predict the most likely site of attack by modeling the stability of the intermediate carbocations (sigma complexes) formed during the reaction. DFT calculations are frequently employed to map the potential energy surface of a reaction, elucidating the step-by-step mechanism and the energetic barriers that must be overcome. researchgate.net Such studies on similar systems have shown that the reaction mechanism for halogenation can be complex, sometimes involving direct halogen transfer from the reagent. core.ac.uk

Conformational Analysis and Stability Studies

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For aniline derivatives, a key conformational feature is the pyramidalization of the amino group and its orientation relative to the aromatic ring. researchgate.net

The rotation of the C-N bond and the inversion of the amino group are two important conformational motions. Computational methods can calculate the energy barriers associated with these movements. For this compound, the steric bulk of the adjacent iodine and chlorine atoms may influence the preferred orientation of the amino group and the barrier to its rotation. DFT and other quantum chemical methods can be used to locate the minimum energy conformers and the transition states that separate them, providing insight into the molecule's flexibility and the relative populations of different conformers at a given temperature. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a good balance between accuracy and computational cost. umn.edu It is used to calculate a wide range of molecular properties, including those discussed in the preceding sections.

For this compound, DFT calculations would typically be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional structure by finding the minimum on the potential energy surface. researchgate.net

Calculate vibrational frequencies: Predict the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm the structure. researchgate.net

Determine electronic properties: Calculate HOMO-LUMO energies, MEP maps, and Mulliken atomic charges to understand reactivity and intermolecular interactions. chemrxiv.orgkashanu.ac.ir

Simulate reaction pathways: Model the mechanisms of chemical reactions and calculate their activation energies. researchgate.net

Various functionals (e.g., B3LYP) and basis sets (e.g., 6-311G(d,p)) are used in DFT calculations, and the choice depends on the specific property being investigated and the desired level of accuracy. cdnsciencepub.comaimspress.com

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for describing the properties of individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a condensed phase like a solution. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. mdpi.com

An MD simulation of this compound in a solvent (e.g., water or an organic solvent) could provide insights into:

Solvation structure: How solvent molecules arrange themselves around the solute molecule.

Hydrogen bonding: The dynamics of hydrogen bonds formed between the amino group and solvent molecules.

Conformational dynamics: How the molecule's shape and conformation change over time in solution. nih.gov

These simulations are crucial for bridging the gap between the theoretical properties of an isolated molecule and its actual behavior in a real-world chemical or biological environment. mdpi.com

Future Research Directions and Synthetic Prospects

Development of Greener Synthetic Pathways for 3,4-Dichloro-5-iodoaniline

Traditional synthetic routes to halogenated anilines often rely on harsh reagents and generate considerable waste. The development of environmentally benign synthetic pathways for this compound is a critical area of future research. Green chemistry principles, such as the use of alternative solvents, biocatalysis, and energy-efficient reaction conditions, are central to this endeavor. chemistryjournals.net

One promising approach involves the use of biocatalysis, which has seen a surge in interest for its potential to offer sustainable alternatives to classical synthetic transformations. nih.gov For instance, the reduction of a corresponding nitroaromatic precursor could be achieved using immobilized nitroreductase enzymes in a continuous packed-bed reactor. nih.gov This method operates at room temperature and pressure in aqueous buffers, eliminating the need for high-pressure hydrogen gas and precious-metal catalysts. nih.gov Furthermore, such biocatalytic systems demonstrate high chemoselectivity, which is crucial when dealing with halogenated compounds that are susceptible to dehalogenation under traditional hydrogenation conditions. nih.gov

Another avenue for greener synthesis lies in the iodination step. Traditional iodination methods can involve stoichiometric amounts of iodine and oxidizing agents, leading to significant waste. Research into more sustainable iodinating reagents and catalytic systems is ongoing. For example, methods using a mixture of potassium iodide and potassium iodate (B108269) in the presence of an acid for in-situ iodination of aromatic compounds present a more environmentally friendly option. researchgate.net Additionally, the use of silver salts like Ag2SO4 with I2 has been shown to be effective for the regioselective iodination of chlorinated aromatic compounds and could be adapted for the synthesis of this compound. nih.gov The development of catalytic systems that utilize iodine more efficiently and minimize waste will be a key focus.

The table below outlines potential greener synthetic strategies for this compound.

| Synthetic Step | Traditional Method | Potential Greener Alternative | Key Advantages |

| Nitro Group Reduction | Catalytic hydrogenation with H2 gas and metal catalysts (e.g., Pt/C) | Biocatalytic reduction using immobilized nitroreductases | Operates at ambient temperature and pressure; avoids high-pressure H2 and precious metals; high chemoselectivity. nih.gov |

| Iodination | Use of stoichiometric iodine and strong oxidizing agents | Catalytic iodination with reagents like NIS/PTSA or I2 with silver salts | Improved regioselectivity; reduced waste generation. nih.gov |

| Solvent Use | Volatile and toxic organic solvents | Water, ionic liquids, or supercritical fluids | Reduced environmental impact and improved safety. chemistryjournals.net |

Exploration of Novel Reactivity and Catalytic Applications

The unique substitution pattern of this compound, featuring three different halogen atoms on an aniline (B41778) scaffold, presents a rich platform for exploring novel reactivity and catalytic applications. The varying reactivity of the C-Cl and C-I bonds, along with the influence of the amino group, allows for selective functionalization through various cross-coupling reactions.

The iodo substituent is particularly amenable to a wide range of transition metal-catalyzed cross-coupling reactions, making it a valuable handle for introducing molecular complexity. nih.gov Future research could focus on leveraging this reactivity for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. For instance, Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions could be selectively performed at the iodo-substituted position.

Furthermore, the aniline moiety itself can direct reactions to specific positions on the aromatic ring. While the amino group typically directs electrophilic aromatic substitution to the ortho and para positions, the existing substitution pattern of this compound blocks these positions, potentially leading to unusual reactivity. beilstein-journals.org The development of new catalytic systems that can selectively activate and functionalize the C-H bonds of such highly substituted anilines is an active area of research. beilstein-journals.org

The potential for this compound to serve as a ligand in transition metal catalysis is another unexplored avenue. The nitrogen atom of the amino group and the halogen substituents could coordinate to a metal center, creating a unique electronic and steric environment that could facilitate novel catalytic transformations.

Integration into Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. chemistryjournals.net The synthesis of this compound and its derivatives is well-suited for integration into flow chemistry and automated synthesis platforms.

Continuous flow reactors can be particularly beneficial for hazardous reactions, such as nitration and hydrogenation. acs.org For the synthesis of halogenated anilines, flow chemistry can help to minimize the formation of dehalogenated byproducts by providing precise control over reaction time and temperature. acs.org The use of packed-bed reactors with immobilized catalysts, such as the aforementioned nitroreductases or platinum-on-carbon catalysts for hydrogenation, is a key enabling technology for continuous flow synthesis of anilines. nih.govacs.org

Automated synthesis platforms can be employed for the rapid optimization of reaction conditions and for the generation of libraries of this compound derivatives for screening in drug discovery or materials science applications. eurekaselect.com The integration of online analytical techniques, such as HPLC and mass spectrometry, can provide real-time feedback for process optimization.

The table below summarizes the potential benefits of integrating the synthesis of this compound into flow chemistry.

| Parameter | Batch Processing | Flow Chemistry | Advantages of Flow Chemistry |

| Safety | Handling of large quantities of hazardous reagents and intermediates. | Smaller reaction volumes at any given time, better heat dissipation. | Reduced risk of thermal runaways and explosions. mdpi.com |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. | Improved reproducibility and selectivity. mdpi.com |

| Scalability | Scaling up can be challenging and may require re-optimization. | Scaling out by running multiple reactors in parallel or for longer times. | More straightforward and predictable scale-up. acs.org |

| Catalyst Handling | Catalyst separation can be difficult. | Use of packed-bed reactors with immobilized catalysts. | Easy catalyst separation and reuse. nih.gov |

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of organic molecules. nih.gov In the context of this compound, computational methods can be employed to design derivatives with tailored electronic and steric properties for specific applications.

DFT calculations can be used to investigate the effects of different substituents on the geometry, electronic structure, and reactivity of the aniline ring. researchgate.net For example, by calculating properties such as HOMO and LUMO energies, molecular electrostatic potential, and bond dissociation energies, researchers can predict how a given derivative will behave in a particular reaction. researchgate.netnih.gov This in-silico approach can guide the synthesis of new derivatives with enhanced catalytic activity, improved selectivity in cross-coupling reactions, or specific electronic properties for materials science applications. osaka-u.ac.jpnih.gov

Machine learning algorithms, in conjunction with computational chemistry data, can be used to accelerate the discovery of new derivatives with desired properties. nih.gov By training a model on a dataset of known aniline derivatives and their calculated properties, it is possible to predict the properties of new, unsynthesized compounds, thereby reducing the need for extensive experimental screening. nih.gov This combination of in-silico design and machine learning has the potential to significantly accelerate the development of new functional molecules based on the this compound scaffold. nih.gov

Role in Advanced Materials Science (e.g., synthesis of conductive polymers, organic electronics precursors, excluding material properties)

Aniline and its derivatives are important monomers for the synthesis of conductive polymers, such as polyaniline. nih.gov The incorporation of halogen atoms into the aniline monomer can significantly influence the polymerization process and the structure of the resulting polymer. This compound represents a unique building block for the synthesis of novel conductive polymers and precursors for organic electronics.

The synthesis of copolymers of this compound with aniline or other functionalized anilines could lead to materials with tailored properties. researchgate.net The halogen substituents can affect the electronic properties of the polymer backbone and also provide sites for further functionalization after polymerization. The synthesis of such polymers can be achieved through chemical or electrochemical oxidative polymerization. ekb.eg

In addition to conductive polymers, this compound can serve as a precursor for the synthesis of other organic electronic materials. Through cross-coupling reactions at the iodo-substituted position, various aromatic and heteroaromatic units can be introduced, leading to the formation of larger conjugated systems. These molecules could find applications as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The synthetic versatility of this compound makes it a valuable platform for the bottom-up synthesis of complex organic electronic materials.

Q & A

Basic: What are the critical steps in synthesizing 3,4-Dichloro-5-iodoaniline, and how can reaction efficiency be optimized?

Answer:

Synthesis typically involves sequential halogenation of aniline derivatives. Begin with chlorination using reagents like Cl2 or SO2Cl2 under controlled conditions (e.g., low temperature to avoid overhalogenation), followed by iodination via electrophilic substitution with I2 in the presence of HNO3 as an oxidizing agent. Key considerations:

- Order of halogenation : Chlorine atoms (electron-withdrawing) direct iodine substitution to the para position, necessitating precise stoichiometry .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC, ensuring Rf values align with standards (e.g., Kanto Reagents’ 3,5-Dichloroaniline standard as a reference for chloro-substituted analogs) .

- Yield optimization : Adjust reaction time and catalyst (e.g., FeCl3 for chlorination) to minimize by-products like polychlorinated derivatives.

Advanced: How can conflicting spectroscopic data (e.g., NMR or MS) for this compound derivatives be resolved?

Answer:

Data contradictions often arise from isotopic interference (e.g., <sup>35</sup>Cl/<sup>37</sup>Cl or <sup>127</sup>I) or solvent effects. Methodological solutions:

- Deuterated analogs : Compare spectra with deuterated standards (e.g., 3,5-Dichloroaniline-2,4,6-d3 in Kanto Reagents’ catalog) to isolate isotopic splitting patterns .

- High-resolution MS : Use HRMS (ESI-TOF) to distinguish molecular ion clusters ([M+H]<sup>+</sup> for C6H4Cl2IN requires exact mass ~310.822) from adducts or impurities .

- Solvent standardization : Record NMR in consistent solvents (e.g., CDCl3) and reference chemical shifts against internal standards (TMS).

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of volatile by-products (e.g., HCl or I2 vapors).

- Storage : Store at 0–6°C in amber glass bottles to prevent photodegradation, similar to protocols for 3,5-Dichloroaniline standards .

- Waste disposal : Neutralize acidic residues with NaHCO3 before disposal in halogenated waste containers .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Answer:

- Electron-density mapping : Use Gaussian09 or ORCA to calculate Fukui indices, identifying nucleophilic/electrophilic sites. The iodine atom’s polarizability enhances its role in Suzuki-Miyaura couplings .

- Transition-state modeling : Simulate Pd-catalyzed reactions (e.g., with Pd(PPh3)4) to predict regioselectivity and activation energies. Compare with experimental yields to validate models .

- Solvent effects : Include implicit solvation models (e.g., COSMO) to assess how polar aprotic solvents (DMF, DMSO) stabilize intermediates.

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

- FT-IR : Confirm NH2 stretching (~3300–3400 cm<sup>−1</sup>) and C-Cl/C-I vibrations (500–800 cm<sup>−1</sup>) .

- <sup>1</sup>H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and NH2 (δ 4.5–5.5 ppm, broad singlet). Use <sup>13</sup>C NMR to resolve carbon environments (e.g., C-I at δ ~90–100 ppm) .

- Elemental analysis : Validate Cl/I ratios (theoretical: Cl ~22.9%, I ~40.7%) .

Advanced: How do steric and electronic effects influence the stability of this compound under varying pH conditions?

Answer:

- Electronic effects : The electron-withdrawing Cl and I groups reduce electron density on NH2, increasing susceptibility to hydrolysis in acidic media.

- Steric protection : Ortho-chloro groups hinder nucleophilic attack on NH2. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) at pH 2–12 .

- Buffer selection : Use phosphate buffers (pH 7.4) for stability studies, avoiding strong acids/bases that accelerate decomposition .

Basic: What are the common synthetic by-products of this compound, and how can they be identified?

Answer:

- Polychlorinated analogs : Detect via GC-MS (e.g., 3,4,5-Trichloroaniline, m/z 195.9) .

- Iodine displacement products : Monitor for 3,4-Dichloroaniline (m/z 161.9) using LC-MS with negative ion mode .

- Oxidation by-products : Test for nitro derivatives (e.g., 3,4-Dichloro-5-nitroaniline) via TLC (visualize with UV at 254 nm) .

Advanced: What strategies mitigate halogen exchange during the synthesis of this compound?

Answer:

- Protecting groups : Temporarily protect NH2 with acetyl groups to prevent unwanted substitution during iodination .

- Low-temperature iodination : Perform reactions at −20°C to minimize radical-mediated halogen scrambling .

- Catalyst screening : Use CuI instead of KI to reduce iodide ion mobility, as seen in analogous aryl halide syntheses .

Basic: How should researchers validate the purity of this compound for pharmacological studies?

Answer:

- Chromatographic methods : Employ HPLC (C18 column, 70:30 methanol/water) with UV detection at 280 nm. Compare retention times to certified standards (e.g., Kanto Reagents’ 3,5-Dichloroaniline) .

- Melting point analysis : Confirm sharp melting point (~120–125°C; literature-dependent) to detect eutectic mixtures .

- Elemental analysis : Ensure C, H, N, Cl, and I percentages align with theoretical values (±0.3% tolerance) .

Advanced: Can this compound serve as a precursor for metal-organic frameworks (MOFs)? What design parameters apply?

Answer:

- Ligand geometry : The planar aromatic ring and halogens enable coordination with transition metals (e.g., Cu<sup>2+</sup> or Zn<sup>2+</sup>).

- Stability testing : Assess MOF integrity under thermal (TGA) and solvent exposure (PXRD) to confirm halogen-metal bond robustness .

- Pore functionalization : Introduce NH2 groups post-synthesis via Schiff base reactions, leveraging the aniline moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.